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A deep dive into the gene expression landscapes shaped by aspirin, salicylic acid, and a nitric

oxide-donating aspirin derivative reveals distinct and overlapping molecular responses. This

guide provides a comparative analysis of their effects on gene expression, offering valuable

insights for researchers, scientists, and drug development professionals.

This report synthesizes data from multiple studies to objectively compare the performance of

aspirin and its derivatives in modulating gene expression. Detailed experimental protocols,

quantitative data summaries, and visualizations of key signaling pathways are presented to

facilitate a comprehensive understanding of their mechanisms of action.

Comparative Analysis of Gene Expression Profiles
Treatment with aspirin and its derivatives induces significant changes in the expression of a

wide range of genes involved in crucial cellular processes. The following tables summarize the

key differentially expressed genes identified in various studies.

Table 1: Differentially Expressed Genes in Human Colon Organoids Treated with Aspirin
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Gene Regulation Function

TRABD2A Upregulated
Negative regulator of Wnt

signaling

CEACAM7 Upregulated Decreased in rectal neoplasia

ACSL5 Upregulated
Associated with CRC tumor

recurrence

LAMC1 Upregulated
Involved in epithelial

hyperplasia

PTGES2 Modulated
Central to aspirin's

hypothesized mechanism

ABCC4 Modulated
Central to aspirin's

hypothesized mechanism

Data sourced from a study on patient-derived normal colon organoids treated with 50μM

aspirin for 72 hours[1].

Table 2: Gene Expression Changes Induced by NO-Releasing Aspirin in Jurkat T Leukemia

Cells
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Gene Fold Change (mRNA level) Function

HSPA1A 41.5 ± 7.01 Heat shock response

HSPA6 100.4 ± 8.11 Heat shock response

FOS 16.2 ± 3.2 Cell growth regulation

HSPH1 1.71 ± 0.43 Heat shock response

FMO4 4.5 ± 1.67 Detoxification

CASP9 1.77 ± 0.03 Apoptosis signaling

DDIT3 5.6 ± 0.51 Apoptosis signaling

NF-κB1 0.54 ± 0.01 Inflammation, cell survival

CCND1 0.69 ± 0.06 Cell cycle regulation

Data from a study using 20µM p-NO-ASA on Jurkat T cells.[2]

Table 3: Salicylic Acid-Responsive Genes in Potato

Gene Category Regulation by SA Key Pathways

Differentially Expressed Genes

(DEGs)

3,390 upregulated, 3,278

downregulated

Phenylpropanoid biosynthesis,

Glutathione metabolism, Plant

hormone signal transduction,

MAPK signaling, Plant-

pathogen interactions

Findings from a transcriptome analysis of potato samples treated with salicylic acid.[3]

Key Signaling Pathways and Experimental
Workflows
The modulation of gene expression by aspirin and its derivatives is intricately linked to their

influence on specific signaling pathways. The diagrams below, generated using the DOT

language, illustrate these pathways and the experimental procedures used to investigate them.
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Caption: Simplified signaling pathways affected by aspirin and its metabolite, salicylic acid.
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Caption: General experimental workflow for analyzing gene expression profiles.

Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the gene

expression data. Below are summaries of the key experimental protocols.

Aspirin Treatment of Colon Organoids:[1]
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Model: Colon organoids derived from 38 healthy individuals.

Treatment: 50μM aspirin or vehicle control for 72 hours.

Analysis: Bulk RNA-sequencing followed by paired regression analysis using DESeq2 to

identify differentially expressed genes (DEGs). Cellular composition was determined using

CIBERSORTx.

NO-Releasing Aspirin on Jurkat T Cells:[2]

Model: Jurkat T-acute lymphoblastic leukemia (T-ALL) cells.

Treatment: 10µM and 20µM of p-NO-ASA.

Analysis: DNA oligoarrays with 263 genes related to stress and drug metabolism were used

to examine gene expression profiles. Real-time quantitative RT-PCR was used for

confirmation.

Salicylic Acid Treatment in Potato:[3]

Model: Potato plants.

Treatment: Exogenous application of salicylic acid (SA) and 2-aminoindan-2-phosphonic acid

(ABT), an inhibitor of SA biosynthesis.

Analysis: RNA-sequencing to identify differentially expressed genes. Gene Ontology (GO)

and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses

were conducted.

Discussion and Conclusion
The comparative analysis reveals that while aspirin and its derivatives share some common

pathways, they also exhibit unique gene expression signatures. Aspirin's effects in colon

organoids highlight its role in regulating Wnt signaling and other pathways relevant to colorectal

cancer chemoprevention[1]. The acetyl portion of the aspirin molecule is responsible for the

irreversible inhibition of COX-1 and the modification of COX-2 activity, a key mechanism of its

action[4].
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The nitric oxide-donating derivative of aspirin, p-NO-ASA, demonstrates a potent induction of

heat shock proteins and genes involved in apoptosis and detoxification in leukemia cells,

suggesting a distinct mechanism of action that could be beneficial in cancer therapy[2].

Salicylic acid, the primary metabolite of aspirin, is a key signaling molecule in plants,

regulating responses to various stresses through the modulation of pathways like

phenylpropanoid biosynthesis and MAPK signaling[3]. While these studies are in a different

biological system, they provide a broader understanding of salicylate's potential to influence

fundamental cellular processes.

In conclusion, the gene expression profiles induced by aspirin and its derivatives are complex

and context-dependent. This guide provides a foundational comparison that can aid

researchers in designing future studies and in the development of novel therapeutic agents

with tailored molecular activities. Further head-to-head transcriptomic studies, particularly in

human systems, are warranted to fully elucidate the comparative effects of these compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665792?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

